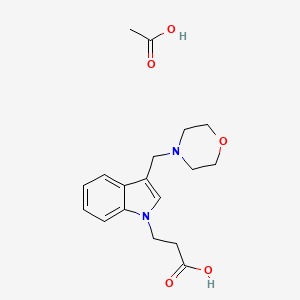
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine
Descripción general
Descripción
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine (4-DIFP) is a compound used in scientific research in various fields such as chemistry, medicine, and pharmacology. It is an organic compound with a molecular formula of C14H12F3N and a molar mass of 257.25 g/mol. 4-DIFP is a derivative of isoquinoline, a heterocyclic aromatic compound, and is a member of the trifluoromethylphenylamine family. It is a white crystalline solid that is soluble in organic solvents and is used as an intermediate in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine is used in scientific research in a variety of fields. It is used in the synthesis of other compounds such as pharmaceuticals, pesticides, and dyes. It is also used as a starting material for the synthesis of other isoquinoline derivatives. In addition, 4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine has been used in the synthesis of novel heterocyclic compounds with potential biological activity.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine is not well understood. However, it is believed to interact with various receptor systems in the body, including the serotonin, dopamine, and norepinephrine receptors. It may also interact with other neurotransmitter systems such as the GABA and glutamate receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine are not well understood. However, in vitro studies have suggested that it may have antioxidant, anti-inflammatory, and anti-cancer activities. It has also been suggested to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine is a relatively safe compound for use in laboratory experiments. It is relatively stable and has a low toxicity. However, it is not water soluble and must be dissolved in an organic solvent for use in experiments. It is also not commercially available and must be synthesized in the laboratory.
Direcciones Futuras
The potential applications of 4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine are still being explored. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, more research is needed on its potential therapeutic applications, such as its potential use in the treatment of various diseases and conditions. Additionally, further research is needed to explore the potential of 4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine as a starting material for the synthesis of other compounds. Finally, further research is needed to explore its potential use as a pesticide, dye, or other industrial chemical.
Propiedades
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)14-9-13(20)5-6-15(14)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORPLZHXGJMWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661679 | |
| Record name | 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine | |
CAS RN |
914348-87-1 | |
| Record name | 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



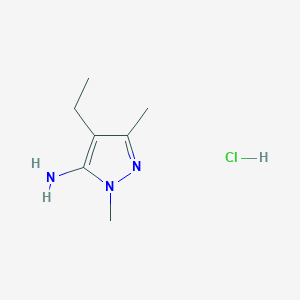
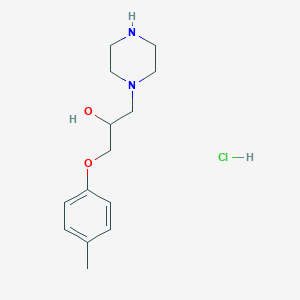
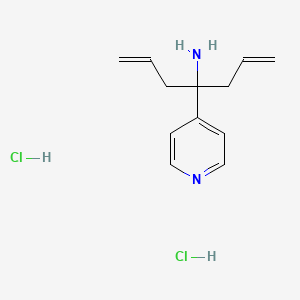
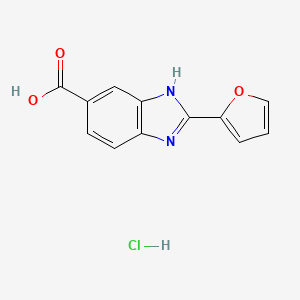
![1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride](/img/structure/B1388960.png)

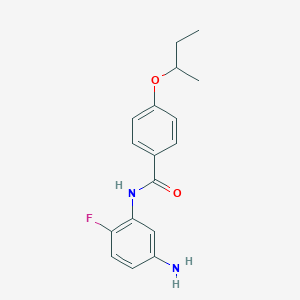

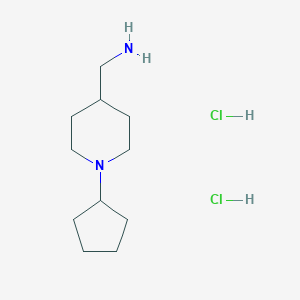

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride](/img/structure/B1388973.png)


